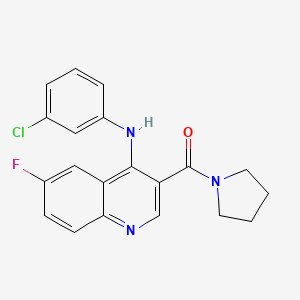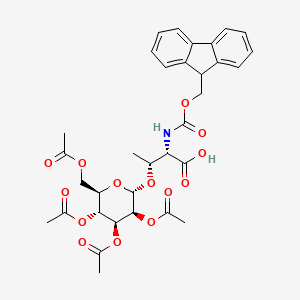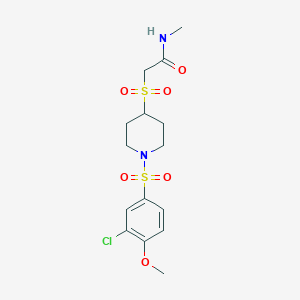
4-Etinil-4-fluoropiperidina-1-carboxilato de tert-butilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate is a chemical compound with the molecular formula C₁₂H₁₈FNO₂ and a molecular weight of 227.28 g/mol. This compound is notable for its unique chemical structure, which includes a piperidine ring substituted with an ethynyl group and a fluorine atom, as well as a tert-butyl ester group. It is primarily used in research settings and has various applications in synthetic chemistry and pharmaceutical development.
Aplicaciones Científicas De Investigación
Tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate has several scientific research applications:
-
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Employed in the development of new synthetic methodologies.
-
Biology
- Investigated for its potential biological activity and interactions with biological targets.
- Used in studies of enzyme inhibition and receptor binding.
-
Medicine
- Explored as a potential lead compound for the development of new pharmaceuticals.
- Studied for its potential therapeutic effects in various disease models.
-
Industry
- Utilized in the production of specialty chemicals and advanced materials.
- Employed in the development of new catalysts and reagents.
Métodos De Preparación
The synthesis of tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate typically involves multiple stepsThe final step involves the esterification of the carboxyl group with tert-butyl alcohol .
-
Synthetic Route
Step 1: Formation of the piperidine ring.
Step 2: Introduction of the ethynyl group via a nucleophilic substitution reaction.
Step 3: Fluorination of the piperidine ring.
Step 4: Esterification with tert-butyl alcohol.
-
Reaction Conditions
- The reactions are typically carried out under inert atmosphere conditions to prevent oxidation.
- Common solvents include dichloromethane and tetrahydrofuran.
- Catalysts such as palladium or copper may be used in the ethynylation step.
-
Industrial Production
- Industrial production methods may involve similar synthetic routes but are optimized for large-scale synthesis.
- Continuous flow reactors and automated synthesis platforms can be employed to increase efficiency and yield.
Análisis De Reacciones Químicas
Tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate undergoes various chemical reactions, including:
-
Oxidation
- The ethynyl group can be oxidized to form carbonyl compounds.
- Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction
- The compound can be reduced to form saturated derivatives.
- Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
-
Substitution
- The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
- Reagents such as sodium azide or potassium cyanide can be used for these transformations.
-
Major Products
- Oxidation products include carbonyl compounds.
- Reduction products include saturated piperidine derivatives.
- Substitution products vary depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the fluorine atom can form hydrogen bonds with polar residues . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate can be compared with other similar compounds, such as:
-
Tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate
-
Tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate
-
Tert-butyl 4-ethynyl-4-chloropiperidine-1-carboxylate
These comparisons highlight the unique properties and applications of tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate, making it a valuable compound in various fields of research and development.
Propiedades
IUPAC Name |
tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO2/c1-5-12(13)6-8-14(9-7-12)10(15)16-11(2,3)4/h1H,6-9H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGWDBGQOAGBTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-hydroxy-N-(4-iodophenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B2497704.png)
![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2497705.png)



![3-(4-(isopentyloxy)benzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2497711.png)
![2-[7-[(4-Tert-butylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2497713.png)

![(6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine](/img/structure/B2497716.png)

